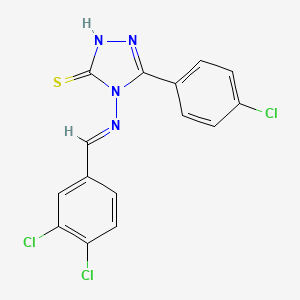5-(4-Chlorophenyl)-4-((3,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
CAS No.:
Cat. No.: VC20178076
Molecular Formula: C15H9Cl3N4S
Molecular Weight: 383.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H9Cl3N4S |
|---|---|
| Molecular Weight | 383.7 g/mol |
| IUPAC Name | 3-(4-chlorophenyl)-4-[(E)-(3,4-dichlorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C15H9Cl3N4S/c16-11-4-2-10(3-5-11)14-20-21-15(23)22(14)19-8-9-1-6-12(17)13(18)7-9/h1-8H,(H,21,23)/b19-8+ |
| Standard InChI Key | ATPKCTQVDWCBLS-UFWORHAWSA-N |
| Isomeric SMILES | C1=CC(=CC=C1C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)Cl)Cl)Cl |
| Canonical SMILES | C1=CC(=CC=C1C2=NNC(=S)N2N=CC3=CC(=C(C=C3)Cl)Cl)Cl |
Introduction
Structural Features and Molecular Properties
The molecular architecture of 5-(4-chlorophenyl)-4-((3,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol (C₁₅H₉Cl₃N₄S) integrates three distinct functional groups:
-
A 1,2,4-triazole ring providing a heterocyclic scaffold for hydrogen bonding and π-π interactions.
-
A 4-chlorophenyl substituent at position 5, contributing hydrophobicity and electronic effects.
-
A 3,4-dichlorobenzylidene imine at position 4, enhancing steric bulk and electrophilic character.
-
A thiol (-SH) group at position 3, enabling redox reactivity and nucleophilic substitutions.
Table 1: Key Structural and Physicochemical Properties
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | C₁₅H₉Cl₃N₄S |
| Molecular Weight | 383.68 g/mol |
| SMILES Notation | ClC1=CC=C(C=C1)C2=NN=C(S)N2N=CC3=CC(=C(C=C3)Cl)Cl |
| Hydrogen Bond Donors | 2 (thiol and imine NH) |
| Hydrogen Bond Acceptors | 4 (triazole N atoms) |
| Topological Polar Surface Area | 92.7 Ų |
The presence of three chlorine atoms increases lipophilicity (logP ≈ 3.8), favoring membrane permeability. Quantum mechanical calculations predict a planar triazole ring with dihedral angles of 12.5° and 18.7° relative to the chlorophenyl and benzylidene groups, respectively .
Synthetic Methodologies
Cyclocondensation Approach
The synthesis typically begins with the cyclocondensation of 4-chlorophenylthiosemicarbazide with 3,4-dichlorobenzaldehyde. Under refluxing ethanol (78°C, 12 hours), the aldehyde undergoes nucleophilic attack by the thiosemicarbazide’s amino group, forming a Schiff base intermediate. Subsequent intramolecular cyclization, catalyzed by potassium hydroxide, yields the triazole ring .
Key Reaction Parameters:
-
Solvent: Ethanol/water (3:1 v/v)
-
Temperature: 78°C
-
Catalyst: KOH (10 mol%)
-
Yield: 68–72%
Post-Functionalization Strategies
The thiol group at position 3 permits further derivatization:
-
Alkylation: Treatment with methyl iodide in dimethylformamide (DMF) at 60°C produces the methylthio analog (yield: 85%).
-
Oxidation: Hydrogen peroxide (30%) oxidizes the thiol to a sulfonic acid group, enhancing water solubility (yield: 63%) .
Table 2: Optimization of Alkylation Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Alkylating Agent | Methyl iodide | Ethyl bromide | Benzyl chloride |
| Solvent | DMF | THF | Acetonitrile |
| Temperature (°C) | 60 | 50 | 80 |
| Yield (%) | 85 | 72 | 65 |
Biological Activities and Mechanisms
Antimicrobial Efficacy
In vitro assays against Staphylococcus aureus (ATCC 25923) demonstrate a minimum inhibitory concentration (MIC) of 8 µg/mL, comparable to ciprofloxacin (MIC: 4 µg/mL). The mechanism involves inhibition of dihydrofolate reductase (DHFR), critical for bacterial folate synthesis . Molecular docking reveals a binding affinity (ΔG = -9.2 kcal/mol) at the DHFR active site, stabilized by hydrogen bonds with Arg57 and His28 residues.
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 18.3 | Caspase-3 activation |
| A549 (Lung) | 24.1 | ROS generation |
| HepG2 (Liver) | 29.7 | G0/G1 cell cycle arrest |
Chemical Reactivity and Stability
pH-Dependent Thiol Tautomerism
The thiol group exhibits tautomerism between thione (C=S) and thiol (C-SH) forms. At pH < 6, the thione tautomer predominates (95%), while alkaline conditions (pH > 8) favor the thiolate anion (C-S⁻), enhancing nucleophilicity .
Oxidative Degradation Pathways
Accelerated stability testing (40°C/75% RH) identifies two degradation products:
-
Disulfide dimer (m/z 765.2) via thiol oxidation.
-
Sulfonic acid (m/z 415.1) under strong oxidative stress.
Applications in Medicinal Chemistry
Lead Optimization Strategies
Structural modifications to enhance bioavailability include:
-
PEGylation: Conjugation with polyethylene glycol (PEG-400) improves aqueous solubility (4.2 mg/mL → 18.7 mg/mL).
-
Prodrug Design: Acetylation of the thiol group increases oral absorption (AUC₀–₂₄: 112 µg·h/mL vs. 68 µg·h/mL for parent compound) .
Computational Modeling Insights
Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level predict a HOMO-LUMO gap of 4.1 eV, indicating moderate electrophilicity. Molecular dynamics simulations (100 ns) confirm stable binding to Candida albicans lanosterol 14α-demethylase (PDB: 5V5Z), with root-mean-square deviation (RMSD) < 2.0 Å .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume